N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
CAS No.: 1396876-14-4
Cat. No.: VC4319126
Molecular Formula: C19H15N5O3S2
Molecular Weight: 425.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396876-14-4 |
|---|---|
| Molecular Formula | C19H15N5O3S2 |
| Molecular Weight | 425.48 |
| IUPAC Name | N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25) |
| Standard InChI Key | ISWVOYUPBPFZNZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fused polycyclic framework combining benzo[d]thiazole, tetrahydrothiazolo[5,4-c]pyridine, and 5-methylisoxazole-3-carboxamide moieties. Its IUPAC name, N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H- thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, reflects this intricate connectivity.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₅O₃S₂ |
| Molecular Weight | 425.48 g/mol |
| CAS Number | 1396876-14-4 |
| Standard InChI | InChI=1S/C19H15N5O3S2/c1-10... |
| SMILES | CC1=CC(=NO1)C(=O)NC2=NC3=C... |
The benzo[d]thiazole group contributes aromaticity and electron-withdrawing properties, while the tetrahydrothiazolo[5,4-c]pyridine ring introduces a partially saturated bicyclic system with potential conformational flexibility . The isoxazole-carboxamide moiety enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined below:
-
Formation of the Tetrahydrothiazolo[5,4-c]pyridine Core:
Cyclocondensation of cysteine derivatives with α,β-unsaturated ketones generates the tetrahydrothiazolo ring, followed by selective protection of reactive sites . -
Benzothiazole-2-carbonyl Incorporation:
Coupling the tetrahydrothiazolo intermediate with benzo[d]thiazole-2-carbonyl chloride via nucleophilic acyl substitution. -
Isoxazole-3-carboxamide Attachment:
Amide bond formation between the secondary amine of the tetrahydrothiazolo-pyridine system and 5-methylisoxazole-3-carboxylic acid using carbodiimide-based coupling agents.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine | Core bicyclic scaffold |
| 2 | Benzo[d]thiazole-2-carbonyl chloride | Electrophilic acylating agent |
| 3 | 5-Methylisoxazole-3-carboxylic acid | Carboxamide precursor |
Analytical Characterization
Post-synthesis validation employs:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity and regiochemistry.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material).
-
Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 425.48.
Comparative Analysis with Structural Analogs
Role of the Benzo[d]thiazole Moiety
Replacing the benzo[d]thiazole group with simpler aryl rings (e.g., phenyl) reduces kinase inhibitory activity by ~70%, highlighting its critical role in target engagement.
Impact of Isoxazole Substitution
The 5-methylisoxazole-3-carboxamide group enhances solubility compared to unsubstituted isoxazoles, as evidenced by logP reductions from 3.2 to 2.5.
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